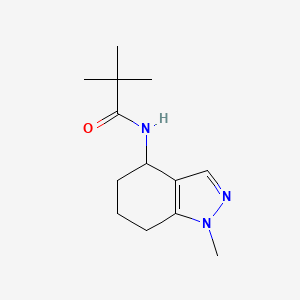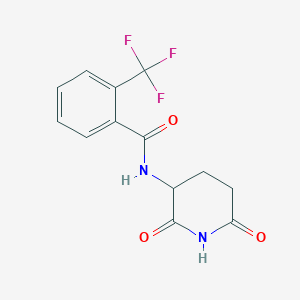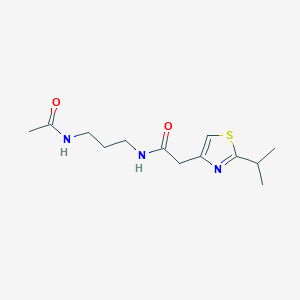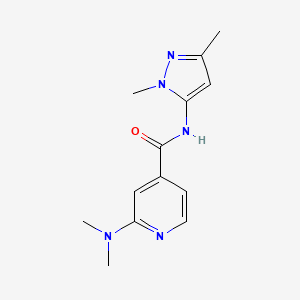
2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide, also known as MTIP, is a synthetic compound that has been widely studied for its potential use in biomedical research. MTIP belongs to the class of indazole derivatives and has been shown to have a range of biological activities, including the ability to modulate the activity of certain proteins in the body.
作用機序
2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the brain. The D3 receptor has been implicated in the regulation of reward-related behaviors, and its dysfunction has been linked to drug addiction and other neurological disorders. By blocking the activity of the D3 receptor, this compound can modulate the activity of the dopamine system and potentially reduce drug-seeking behavior and other addictive behaviors.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been found to reduce drug-seeking behavior and other addictive behaviors. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. In addition, this compound has been found to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders such as Parkinson's disease.
実験室実験の利点と制限
2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide has several advantages for use in lab experiments. It is a potent and selective antagonist of the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in drug addiction and other neurological disorders. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has a relatively short half-life, which may limit its effectiveness in certain experiments. In addition, the effects of this compound may be influenced by other factors such as the dose and route of administration.
将来の方向性
There are several potential future directions for the study of 2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide. One area of research is the development of more potent and selective D3 receptor antagonists. Another direction is the investigation of the effects of this compound on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, the potential use of this compound in the treatment of other neurological disorders such as depression and anxiety is an area of interest for future research. Finally, the development of new synthetic methods for the production of this compound and related compounds may lead to the discovery of novel compounds with even greater therapeutic potential.
合成法
The synthesis of 2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide involves the reaction of 1-methyl-4,5,6,7-tetrahydroindazole with 2,2-dimethylpropanoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution and results in the formation of this compound as a white crystalline solid. The purity of this compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide has been extensively studied for its potential use in biomedical research. It has been shown to have a range of biological activities, including the ability to modulate the activity of certain proteins in the body. This compound has been found to be a potent and selective antagonist of the dopamine D3 receptor, which is a potential target for the treatment of drug addiction and other neurological disorders. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
特性
IUPAC Name |
2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-13(2,3)12(17)15-10-6-5-7-11-9(10)8-14-16(11)4/h8,10H,5-7H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGMVSOYSVGJBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCCC2=C1C=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide](/img/structure/B7558893.png)
![1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B7558898.png)
![3-[(4-Methoxyphenyl)methylamino]-2,2-dimethylpropanoic acid](/img/structure/B7558904.png)

![3-cyclopentyl-N-[1-[4-(pyridin-3-ylmethoxy)phenyl]ethyl]propanamide](/img/structure/B7558915.png)
![2-(cyclopropylmethoxy)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7558942.png)


![2-(3-cyano-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide](/img/structure/B7558973.png)


![N-[2-(Cyclopentylcarbonyl)phenyl]acetamide](/img/structure/B7558991.png)